ethyl 3-cyano-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . This compound is used in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The structure also includes a cyano group (-CN) and a carboxylate ester group (-COOEt), which are attached to the pyrrole ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 164.16 . The compound’s InChI code is 1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-cyano-1H-pyrrole-2-carboxylate and its derivatives are involved in various synthetic processes. For instance, a study describes the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite and microwave irradiation, showcasing an efficient synthesis method (Khajuria, Saini, & Kapoor, 2013). Another research demonstrates the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, emphasizing the versatility of pyrrole derivatives in chemical syntheses (Dawadi & Lugtenburg, 2011).
Applications in Heterocyclic Chemistry
This compound derivatives are pivotal in the formation of heterocyclic compounds. A notable example is the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and similar complex structures, demonstrating the compound's role in developing diverse heterocyclic systems (Sal’nikova, Dmitriev, & Maslivets, 2017). Additionally, the creation of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through three-component spiro heterocyclization further illustrates its significant role in complex molecular synthesis (Dmitriev, Silaichev, & Maslivets, 2015).
Contribution to Organic Synthesis
This compound aids in the formation of various organic compounds. For example, the synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates via a one-pot, solvent-free cascade Michael-reductive cyclization reaction under microwave irradiation shows the compound's utility in organic synthesis processes (Khajuria & Kapoor, 2014). Furthermore, its use in the practical one-pot syntheses of ethyl 4-substituted-1H-pyrrole-3-carboxylates from aldehydes underscores its versatility in synthesizing a range of pyrrole derivatives (Chang & Shin, 2008).
Safety and Hazards
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is classified under GHS07 and carries a warning signal word . The hazard statements associated with this compound are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMXQIJLZOLET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579756 | |
Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-44-5 | |
Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7126-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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